1-Butene

概要

説明

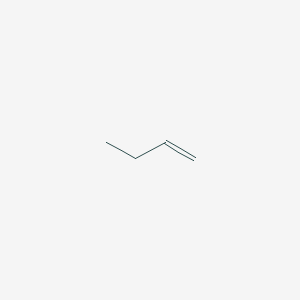

1-Butene (C₄H₈) is a linear alpha-olefin with a double bond between the first and second carbon atoms. It is a colorless, flammable gas widely used in the production of polyethylene, synthetic rubber (e.g., polybutadiene), and specialty chemicals like butylene oxide . Its molecular structure (Fig. 1) and reactivity are influenced by the terminal position of the double bond, which distinguishes it from structural isomers such as 2-butene and isobutene.

準備方法

Synthetic Routes and Reaction Conditions: 1-Butene can be synthesized through various methods, including the separation from crude C₄ refinery streams and ethylene dimerization. The former method yields a mixture of 1- and 2-butenes, while the latter produces only the terminal alkene .

Industrial Production Methods: In industrial settings, this compound is produced by distillation to achieve a high-purity product. An estimated 12 billion kilograms were produced in 2011 . Additionally, this compound can be produced from ethanol, acetaldehyde, butyraldehyde, or crotonaldehyde .

化学反応の分析

Isomerization Reactions

1-Butene undergoes double-bond migration to form cis-2-butene and trans-2-butene. This reaction is catalyzed by solid bases or acidic zeolites:

-

Mechanism : Loss of H⁺ from the C3 position forms an allylic anion intermediate, which re-adds H⁺ to yield 2-butene isomers (Figure 1) .

-

Catalysts :

Polymerization

This compound polymerizes to form polybutene, a material used in piping and adhesives. Key insights include:

-

Metallocene catalysts (e.g., C₂-symmetric zirconocenes) favor isotactic polybutene (iPB) via 1,2-insertion .

-

Regioselectivity : 2,1-insertions create "dormant sites," reducing propagation rates and molecular weight .

-

Termination : β-hydrogen transfer dominates over propagation for secondary chains, limiting iPB molecular weight .

Catalytic Cracking

In HZSM-5 zeolites, this compound cracks into ethylene and propylene via dimerization-cracking pathways:

-

Mechanism :

-

Temperature effects :

Hydrogenation and Oxidation

This compound reacts with H₂ or O₂ under catalytic conditions:

-

Hydrogenation :

-

Oxidation :

| Reaction | Catalyst | Selectivity | Conditions |

|---|---|---|---|

| Hydrogenation | Pd nanoparticles | 60% trans-2-butene | 25°C, H₂ atmosphere |

| Oxidation | O₃ | CO₂, H₂O | Combustion |

科学的研究の応用

Polymer Production

High-Density Polyethylene (HDPE) and Linear Low-Density Polyethylene (LLDPE)

1-Butene is extensively used as a comonomer in the production of polyethylene. Specifically, it plays a significant role in producing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), which are vital materials in packaging, construction, and automotive industries. The incorporation of this compound enhances the properties of polyethylene, such as its strength and flexibility .

Table 1: Properties of Polyethylene Types Using this compound

| Property | HDPE | LLDPE |

|---|---|---|

| Density (g/cm³) | 0.941 - 0.965 | 0.910 - 0.935 |

| Tensile Strength (MPa) | 30 - 40 | 15 - 25 |

| Elongation at Break (%) | 600 - 800 | 300 - 600 |

Synthetic Rubber Production

Polybutadiene Rubber (PBR)

In synthetic rubber manufacturing, this compound is utilized as a monomer in the production of polybutadiene rubber (PBR). This type of rubber is particularly important in tire manufacturing due to its excellent resilience and abrasion resistance. The use of this compound contributes to the performance characteristics of PBR, making it suitable for high-stress applications .

Specialty Chemicals

Production of Butene-1 Oxide

This compound is also converted into butene-1 oxide, which serves as an intermediate in the synthesis of surfactants and detergents. This transformation highlights the versatility of this compound in producing essential chemicals used in everyday products .

Flame Retardants

Another application involves the production of butene-1 dibromide from this compound, which is utilized as a flame retardant. This compound plays a critical role in enhancing fire safety in various materials .

Case Studies

Case Study: Polymerization Mechanisms

Recent studies have focused on the mechanistic insights into the polymerization of this compound using density functional theory (DFT) calculations. These investigations reveal the regioselectivity and termination reactions that occur during polymer formation, providing a deeper understanding of how to optimize processes for higher molecular weight products .

Case Study: Separation Techniques

Research has also explored methods for separating this compound from butadiene, emphasizing its significance in refining processes within chemical manufacturing. Innovative solvent extraction techniques have been proposed to enhance separation efficiency, underscoring the importance of purity in applications involving polymerization .

作用機序

The mechanism of action of 1-butene involves various molecular targets and pathways:

Hydrogenation: Selective hydrogenation of 1,3-butadiene to this compound involves the use of metal oxide-supported palladium catalysts.

Addition Reactions: The addition of water or alcohol to this compound is catalyzed by acids, following Markovnikov’s rule.

類似化合物との比較

1-Butene vs. Ethylene and Propene

This compound exhibits distinct combustion kinetics compared to lighter alkenes like ethylene (C₂H₄) and propene (C₃H₆). Figure 17 () shows that the global activation energy (Ea) of this compound decreases significantly at lower temperatures (600–2200 K), indicating a shift in dominant reaction pathways during auto-ignition. In contrast, ethylene’s Ea remains relatively constant, suggesting a consistent reaction mechanism across temperatures. The reactivity order is This compound > propene > ethylene , with this compound being the most reactive due to its lower Ea at lower temperatures .

| Property | This compound | Propene | Ethylene |

|---|---|---|---|

| Activation Energy (Ea) | Low (at low T) | Moderate | High |

| Reactivity Trend | Highest | Medium | Lowest |

This compound vs. 2-Butene

This compound and 2-butene (cis- and trans-) are structural isomers with identical formulas (C₄H₈) but differ in double bond position. Key differences include:

- Stability : this compound is less thermodynamically stable than 2-butene due to reduced hyperconjugation and steric hindrance from the terminal double bond .

- Boiling Point : this compound (266.92 K) has a slightly higher boiling point than cis-2-butene (276.87 K) and trans-2-butene (274.03 K) .

- Industrial Separation : Separating this compound from 2-butenes is challenging due to similar physical properties. Techniques like positional isomerization (using sulfonic acid catalysts) and metal-organic frameworks (MOFs) with open metal sites (e.g., Ni₂(m-dobdc)) exploit differences in π-complexation strength and steric interactions to achieve selectivity .

| Property | This compound | 2-Butene (cis/trans) |

|---|---|---|

| Double Bond Position | C1–C2 | C2–C3 |

| Boiling Point (K) | 266.92 | 276.87 (cis), 274.03 (trans) |

| Thermodynamic Stability | Less stable | More stable |

This compound vs. Isobutene

Isobutene (2-methylpropene) is a branched isomer with a double bond between C2 and C3 and a methyl group on C2. Key distinctions include:

- Boiling Point: Isobutene (266.25 K) has nearly the same boiling point as this compound (266.92 K), making distillation impractical. Separation relies on chemical methods like acid-catalyzed conversion to tert-butanol or MTBE .

- Reactivity : Isobutene’s branching increases its reactivity in alkylation and polymerization reactions compared to this compound.

| Property | This compound | Isobutene |

|---|---|---|

| Structure | Linear | Branched |

| Boiling Point (K) | 266.92 | 266.25 |

| Industrial Separation | MOFs, isomerization | Acid catalysis |

This compound vs. 1,3-Butadiene

1,3-Butadiene (C₄H₆) is a conjugated diene with distinct chemical behavior:

- Reactivity : 1,3-Butadiene undergoes Diels-Alder reactions, unlike this compound.

- Separation : Extractive distillation with polar solvents (e.g., acetonitrile) is required to isolate 1,3-butadiene from C₄ streams .

Reaction Mechanisms and Byproducts

Decomposition Pathways

In nitrogen plasma, this compound decomposes into nitrogenous compounds (e.g., amines, nitriles), while in air plasma, it forms oxygenates like formaldehyde, acetaldehyde, and acetic acid. This contrasts with propene and ethylene, which produce simpler byproducts under similar conditions .

Catalytic Isomerization

Sulfonic acid catalysts (e.g., cation exchangers) and MgO facilitate the isomerization of this compound to 2-butene at 50–60°C, achieving equilibrium ratios of 25:1 (2-butene:this compound). Pretreatment temperatures (e.g., 650°C for La₂O₃) are critical for activating catalytic sites .

生物活性

1-Butene, an alkene with the formula C₄H₈, is a colorless gas at room temperature and is primarily used in the production of various chemicals and polymers. Its biological activity, however, is a subject of significant interest, particularly in the fields of pharmacology and toxicology. This article provides an overview of the biological implications of this compound, including its mechanisms of action, potential health effects, and relevant research findings.

This compound is an unsaturated hydrocarbon featuring a double bond between the first and second carbon atoms. This structural characteristic allows it to participate in various chemical reactions, including polymerization and cross-linking with biological molecules such as DNA.

Mechanistic Insights:

- DNA Interaction: Research indicates that certain derivatives of butene can form interstrand cross-links with DNA, which can lead to apoptosis in tumor cells. For instance, this compound derivatives have been observed to act similarly to nitrogen mustards by forming covalent bonds with nucleophilic sites on DNA bases .

- Polymerization Reactions: this compound is also involved in polymerization processes catalyzed by metallocenes, where its regioselectivity significantly influences the resulting polymer microstructure. This has implications for materials science but also suggests potential biological interactions due to the formation of complex structures .

Health Effects and Toxicology

The health effects of this compound exposure are crucial for understanding its biological activity. While it is primarily considered a low-toxicity compound, certain studies have highlighted potential risks associated with its inhalation.

Toxicological Profile:

- Acute Exposure: Inhalation of high concentrations can lead to respiratory irritation and central nervous system effects. Symptoms may include dizziness, headache, and nausea .

- Chronic Exposure: Long-term exposure has been linked to potential carcinogenic effects due to its ability to form reactive intermediates that can interact with cellular macromolecules .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various experimental approaches:

Q & A

Q. Basic: What experimental setups are commonly used to study 1-Butene oxidation kinetics, and how do reactor configurations influence data reproducibility?

Answer:

this compound oxidation is typically investigated using jet-stirred reactors (JSRs) and spherical combustion vessels to control residence time, equivalence ratios (φ = 0.25–2), and temperatures (900–1440 K). For example, JSRs enable precise measurement of intermediate species (e.g., propenyl radicals) under atmospheric pressure and fixed residence times (70 ms), while laminar burning velocities are quantified in combustion chambers across pressures (1–5 atm) and temperatures (300–450 K) . Reproducibility depends on rigorous validation of kinetic mechanisms against experimental data, including sensitivity analysis to identify dominant reaction pathways (e.g., C4H8-1 decomposition vs. O2 interactions) .

Q. Basic: How do researchers characterize this compound’s molecular structure and purity in catalytic studies?

Answer:

Structural validation employs SMILES notation (e.g., CCC=C), SDF/MOL files for 3D modeling, and spectroscopic techniques (FTIR, NMR) to confirm bond configurations . Purity is assessed via gas chromatography (GC) coupled with mass spectrometry (MS), particularly in catalytic cracking experiments where trace impurities (e.g., 2-butene isomers) can skew product distributions. For example, SAPO-18 molecular sieve studies require ≥99% pure this compound feeds to isolate propylene selectivity effects .

Q. Advanced: How can contradictions in reported reactivity trends among this compound isomers (this compound vs. cis/trans-2-Butene) be resolved?

Answer:

Discrepancies arise from differing experimental conditions (e.g., inlet concentrations, catalyst types) and measurement techniques. For instance, fluidized bed reactor studies show this compound > cis-2-Butene > trans-2-Butene reactivity, conflicting with earlier reports . To resolve this:

- Perform isomerization rate quantification under controlled feed compositions.

- Use in situ DRIFT spectroscopy to track intermediate adsorption/desorption on catalysts (e.g., Pt/SiO2) .

- Apply kinetic isotope labeling to differentiate pathways (e.g., hydrogenation vs. dehydrogenation) .

Q. Advanced: What methodologies optimize propylene selectivity in this compound catalytic cracking, and how do pore structure and acidity interplay?

Answer:

Co-crystalline SAPO-18/SAPO-34 molecular sieves with tailored Si/Al ratios enhance shape selectivity by restricting bulky intermediates. Key steps:

- Fixed-bed reactor experiments at 500°C with WHSV = 82.5 h⁻¹ to assess conversion rates.

- NH3-TPD to measure acidity; higher Brønsted acid sites favor β-scission, increasing propylene yield.

- Pore dimension analysis (e.g., AEI vs. CHA structures) to limit side reactions like oligomerization .

Q. Advanced: How can hierarchical kinetic mechanisms improve predictive accuracy for this compound combustion and autoignition delays?

Answer:

Hierarchical models (e.g., University of Galway’s mechanism) integrate sub-mechanisms for H2, C1–C4 species, and resonance-stabilized radicals (propenyl, butenyl). Validation steps include:

- Laminar flame speed comparisons (this compound vs. cis-2-Butene) to refine rate rules.

- Autoignition delay experiments under fuel-lean conditions (φ = 0.5) to isolate discrepancies in C4H8-1 + O2 pathways .

- Chebyshev regression for uncertainty quantification in high-pressure regimes .

Q. Basic: What statistical tools are critical for analyzing this compound reaction data, and how are they applied?

Answer:

- Sensitivity analysis ranks reactions by their impact on key outputs (e.g., CO formation).

- Principal Component Analysis (PCA) reduces dimensionality in spectroscopic datasets (e.g., DRIFT time-resolved spectra) .

- ANOVA tests significance of variables (e.g., temperature, pressure) in combustion velocity experiments .

Q. Advanced: How do Pt nanoparticle dispersion and hydrogenation pathways influence this compound selectivity in 1,3-Butadiene hydrogenation?

Answer:

Pt dispersion affects hydrogen dissociation efficiency:

- Highly dispersed Pt favors this compound intermediate stabilization, reducing over-hydrogenation to n-butane.

- DFT calculations show terrace sites on Pt(111) lower activation barriers for this compound desorption .

- Horiuti–Polanyi mechanism quantifies stepwise hydrogen addition, validated via kinetic isotope effects .

特性

IUPAC Name |

but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7 | |

| Record name | 1-Butene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131724-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82983-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic poly(1-butene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026746 | |

| Record name | 1-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-110 °F (NTP, 1992), Flammable gas | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93 | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464 | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas | |

CAS No. |

106-98-9, 9003-28-5 | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY001N554L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。